molecular formula C40H51ClN2O7 B1618232 2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE CAS No. 53918-53-9

2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE

Cat. No.: B1618232
CAS No.: 53918-53-9
M. Wt: 707.3 g/mol
InChI Key: UHUHWJMSXWDGAT-UHFFFAOYSA-N
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Description

2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the phenoxy and amino groups through nucleophilic substitution reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: A structurally related compound with similar functional groups.

    4-Hydroxy-3,5-bis(1-methylethyl)benzoic Acid: Another related compound with distinct chemical properties.

Uniqueness

2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its complex structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chloroanilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51ClN2O7/c1-10-39(6,7)26-16-21-32(29(23-26)40(8,9)11-2)49-22-12-13-33(44)42-27-17-20-30(41)31(24-27)43-36(46)34(35(45)38(3,4)5)50-28-18-14-25(15-19-28)37(47)48/h14-21,23-24,34H,10-13,22H2,1-9H3,(H,42,44)(H,43,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUHWJMSXWDGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886075
Record name Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53918-53-9
Record name 4-[1-[[[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53918-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(1-(((5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053918539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-[[[5-[[4-[2,4-bis(tert-pentyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Reactant of Route 2
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Reactant of Route 6
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE

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